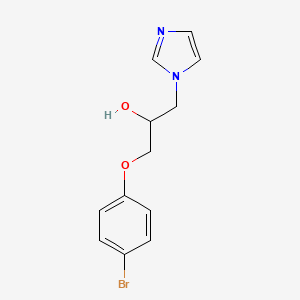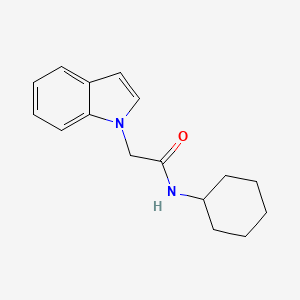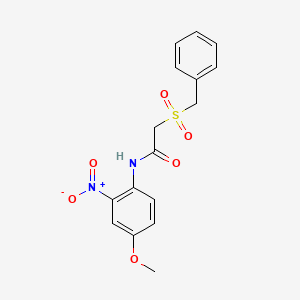
1-(4-bromophenoxy)-3-(1H-imidazol-1-yl)-2-propanol
描述
1-(4-bromophenoxy)-3-(1H-imidazol-1-yl)-2-propanol, also known as carvedilol, is a beta-blocker medication used for the treatment of various cardiovascular diseases, such as hypertension and heart failure. This compound was first synthesized in 1978 and has since become a popular drug due to its diverse pharmacological effects.
作用机制
Carvedilol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and contractility. This results in a decrease in cardiac output and blood pressure, which is beneficial for patients with hypertension and heart failure. Additionally, 1-(4-bromophenoxy)-3-(1H-imidazol-1-yl)-2-propanol has antioxidant properties that help to protect the heart from oxidative stress and damage.
Biochemical and Physiological Effects
Carvedilol has been shown to have several biochemical and physiological effects on the cardiovascular system. It reduces the production of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes, which helps to protect the heart from oxidative stress. Carvedilol also improves endothelial function, reduces inflammation, and inhibits the proliferation of smooth muscle cells in the blood vessels.
实验室实验的优点和局限性
Carvedilol has several advantages for lab experiments, including its well-established pharmacological profile and availability in the market. However, it also has some limitations, such as its low solubility in water and the potential for non-specific binding to proteins.
未来方向
There are several future directions for the research on 1-(4-bromophenoxy)-3-(1H-imidazol-1-yl)-2-propanol. One area of interest is the development of new formulations or delivery methods that improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic effects on other diseases, such as cancer and neurodegenerative disorders. Additionally, the mechanisms underlying its antioxidant properties and its effects on mitochondrial function are still not fully understood and require further investigation.
科学研究应用
Carvedilol has been extensively studied for its pharmacological effects on the cardiovascular system. It has been shown to have a unique pharmacological profile, with both beta-blocking and antioxidant properties. This makes it an effective treatment for various cardiovascular diseases, such as hypertension, heart failure, and myocardial infarction.
属性
IUPAC Name |
1-(4-bromophenoxy)-3-imidazol-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-10-1-3-12(4-2-10)17-8-11(16)7-15-6-5-14-9-15/h1-6,9,11,16H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHVUOLSNKPIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CN2C=CN=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649302 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{2-[5-(1-allyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B4110078.png)
![6-bromo-1-(4-ethylbenzoyl)-1-methyl-1a-(1-piperidinylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B4110089.png)

![3-(4-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B4110100.png)
![N-(tetrahydro-2-furanylmethyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4110107.png)
![1,3,7-trimethyl-8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4110112.png)

![N-(2-methyl-4-nitrophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4110117.png)

![6-methyl-3-[2-methyl-5-(1-pyrrolidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4110130.png)
![N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3,4-dimethoxybenzamide](/img/structure/B4110145.png)
![N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4110160.png)